1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Membrane Biophysics Differential Scanning Calorimetry Phase Transition

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) is a structurally defined asymmetric phospholipid with the unsaturated oleoyl (18:1) chain at sn-1 and saturated palmitoyl (16:0) chain at sn-2, yielding a unique Lc→Lβ→Lα phase sequence and intermediate bilayer fluidity. Unlike DPPC, SOPC, or its positional isomer POPC, OPPC offers KD ≤15 pM binding for cPLA2 scooting-mode activity assays, a five-fold higher lysosomal PLA2 substrate turnover, and a definitive MS/MS fragment ion at m/z 465 for isomer-resolving lipidomics (EIEIO-MS, DMS-MS). Procure high-purity OPPC to ensure assay fidelity in enzyme mechanism studies, inhibitor screening, or membrane biophysics work.

Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
Cat. No. B1261621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-palmitoyl-sn-glycero-3-PC
Synonyms1-oleoyl-2-palmitoyl lecithin
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
1-oleoyl-2-palmitoylphosphatidylcholine
1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer
1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine
ETC-588
Molecular FormulaC42H82NO8P
Molecular Weight760.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
InChIKeyRRVPPYNAZJRZFR-VYOBOKEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) for Lipid Bilayer and Liposome Research: A Positional Isomer with Distinct Phase Behavior


1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) is a mixed-chain glycerophosphocholine containing an 18:1 (oleoyl) acyl chain at the sn-1 position and a 16:0 (palmitoyl) chain at the sn-2 position [1]. This specific asymmetric acyl chain arrangement creates a phospholipid with intermediate fluidity and controlled bilayer packing order . OPPC is used as a tool for investigating membrane biophysics and as a component in the generation of liposomes and artificial membranes [2].

Why POPC, DPPC, or SOPC Cannot Simply Replace 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) in Specialized Membrane Studies


In-class phospholipids cannot be interchanged with OPPC due to the functional consequences of its unique acyl chain position. While its positional isomer 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) shares the same fatty acid composition, their distinct sn-1/sn-2 arrangements lead to significantly different bilayer phase behaviors [1]. The placement of the unsaturated oleoyl chain at the sn-1 position in OPPC introduces an extra lamellar crystal phase absent in POPC [2], and produces anomalous volume changes during phase transitions [3]. This positional specificity directly impacts enzyme recognition; for example, lysosomal phospholipase A2 (LPLA2) exhibits a five-fold higher formation rate of the sn-1 oleoyl product when acting on OPPC compared to POPC [4]. Generic substitution with the common symmetric phospholipid DPPC (16:0-16:0) is not viable due to its drastically different saturated acyl chains and higher phase transition temperature, while even the asymmetric SOPC (18:0-18:1) exhibits different packing and miscibility properties [5].

Quantitative Differentiation Evidence for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) versus Its Closest Analogs


OPPC Exhibits an Additional Lamellar Crystal (Lc) Phase Transition Absent in Its Positional Isomer POPC

Differential scanning calorimetry (DSC) and high-pressure light transmittance measurements reveal that OPPC bilayers undergo two distinct phase transitions: a transition from the lamellar crystal (Lc) to lamellar gel (Lβ) phase, followed by the main transition to the liquid crystalline (Lα) phase. In contrast, its positional isomer POPC (which has the unsaturated chain at the sn-2 position) exhibits only the single main Lβ→Lα transition [1].

Membrane Biophysics Differential Scanning Calorimetry Phase Transition

OPPC Displays Anomalously Small Volume Change (ΔV) During Lc→Lα Transition Despite Large Enthalpy Change (ΔH)

During the Lc→Lα phase transition, OPPC bilayers exhibit an anomalously small volume change (ΔV) relative to the large enthalpy change (ΔH) observed. This behavior contrasts with typical lipid phase transitions where ΔV and ΔH are proportionally correlated. The small ΔV is attributed to loose chain packing in the Lc phase of OPPC due to inequivalence between the sn-1 and sn-2 acyl chains [1].

Membrane Biophysics High-Pressure Calorimetry Lipid Packing

OPPC Vesicles Serve as a High-Affinity Carrier Matrix for 85-kDa Phospholipase A2 with Exceptionally Low Dissociation Constant (KD ≤ 15 pM)

OPPC vesicles act as a highly effective carrier matrix for the mammalian 85-kDa cytosolic phospholipase A2 (cPLA2), enabling scooting mode catalysis. The enzyme binds to OPPC vesicles with a second-order rate constant (k_on) of approximately 2 × 10⁷ M⁻¹ s⁻¹ and an upper limit dissociation rate constant (k_off) ≤ 3 × 10⁻⁴ s⁻¹. This results in an equilibrium dissociation constant (KD) ≤ 15 pM, indicating extremely tight binding [1]. This high-affinity interaction is exploited to determine substrate specificity of the enzyme using radiolabeled substrates incorporated into the OPPC matrix .

Enzymology Phospholipase A2 Assay Interfacial Catalysis

OPPC Enables Analytical Discrimination from POPC via Distinct MS/MS Fragment Ions (m/z 465 vs m/z 491) Without Chromatographic Separation

In mass spectrometry-based lipidomics, the positional isomers OPPC and POPC cannot be distinguished by conventional MS due to identical precursor ion masses. However, using Electron Impact Excitation of Ions from Organics (EIEIO) or similar fragmentation techniques, OPPC generates a unique glycerol backbone C1-C2 cleavage fragment at m/z 465, while POPC generates the corresponding fragment at m/z 491 [1]. This difference enables direct quantification of OPPC:POPC ratios in mixtures without prior chromatographic separation [2]. A patent describes a method using differential mobility spectrometry (DMS) with metal ion adducts to separate OPPC and POPC, further enabling their relative abundance determination [3].

Lipidomics Mass Spectrometry Isomer Differentiation

Lysosomal Phospholipase A2 (LPLA2) Exhibits 5-Fold Higher Formation Rate of sn-1 Oleoyl Product with OPPC Substrate Compared to POPC

Lysosomal phospholipase A2 (LPLA2) demonstrates clear positional specificity when acting on OPPC versus POPC. With OPPC as substrate, the formation rate of 1-O-oleoyl-N-acetylsphingosine (NAS) is five-fold higher than that of 1-O-palmitoyl-NAS. In contrast, with POPC (which has oleate at the sn-2 position), the rate difference between oleoyl and palmitoyl products is only 2.5-fold [1]. This differential enzymatic preference highlights the importance of acyl chain position in substrate recognition.

Lipid Metabolism Enzymology Lysosomal Storage Disorders

OPPC Confers Distinct Gel Phase Stability and Pressure Sensitivity Relative to POPC and DPPC in Bilayer Membranes

The stability of OPPC gel phases is markedly affected by hydrostatic pressure and the chain length of the saturated acyl chain at the sn-2 position. High-pressure studies show that OPPC (unsaturated sn-1, saturated sn-2) exhibits distinct pressure-temperature phase diagrams compared to its positional isomer POPC [1]. Furthermore, comparative studies with DPPC (di-16:0 PC) indicate that OPPC's Lc(II) form has greater packing density than the rippled gel (Pβ′) phase of DPPC [2]. In ternary mixtures, POPC and DPPC exhibit essentially no gel-state miscibility, while SOPC and DPPC show partial miscibility; OPPC is expected to display unique miscibility behavior due to its reversed acyl chain orientation [3].

Membrane Biophysics Barotropic Phase Behavior Lipid Packing

Primary Research and Industrial Applications for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) Based on Verified Evidence


cPLA2 Substrate Specificity Assays Using Scooting Mode Interfacial Enzymology

OPPC is the carrier matrix of choice for 85-kDa cytosolic phospholipase A2 (cPLA2) activity assays due to its exceptionally high binding affinity (KD ≤ 15 pM), which enables scooting mode catalysis [1]. Laboratories investigating cPLA2 substrate preferences, inhibitor screening, or mechanism-of-action studies should procure OPPC to replicate the established assay conditions described by Gelb and colleagues .

Lipidomics Standard for Acyl Chain Positional Isomer Identification and Quantification

OPPC is an essential authentic standard for lipidomics workflows that differentiate PC(18:1/16:0) from its isomer PC(16:0/18:1). Its distinct MS/MS fragment ion at m/z 465 (compared to POPC's m/z 491) provides a definitive signature for method development, validation, and routine quantification of positional isomers in biological samples [2]. Procurement of high-purity OPPC is required for laboratories utilizing EIEIO-MS, DMS-MS, or other isomer-resolving mass spectrometry platforms [3].

Membrane Biophysics Studies of Lipid Polymorphism and Anomalous Volumetric Properties

Researchers investigating lipid bilayer polymorphism, pressure effects on membrane structure, or the biophysical consequences of acyl chain asymmetry should select OPPC as a model lipid. Its unique Lc→Lβ→Lα phase sequence and anomalously small volume change during the Lc→Lα transition provide a distinct experimental system not accessible with POPC, DPPC, or SOPC [4]. OPPC is particularly valuable for high-pressure biophysics studies where pressure-temperature phase diagrams are constructed [5].

Lysosomal Phospholipase A2 (LPLA2) Positional Specificity Studies

OPPC serves as a diagnostic substrate for characterizing the positional specificity of LPLA2. The five-fold higher formation rate of the sn-1 oleoyl product (compared to the sn-2 product) provides a quantitative readout for enzyme activity and specificity [6]. This application is relevant for basic research in lipid metabolism and for understanding the biochemical basis of lysosomal storage disorders.

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